1-Azido-3,5-bis(trifluoromethyl)benzene
CAS No.: 85862-50-6
Cat. No.: VC14255012
Molecular Formula: C8H3F6N3
Molecular Weight: 255.12 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 85862-50-6 |
---|---|
Molecular Formula | C8H3F6N3 |
Molecular Weight | 255.12 g/mol |
IUPAC Name | 1-azido-3,5-bis(trifluoromethyl)benzene |
Standard InChI | InChI=1S/C8H3F6N3/c9-7(10,11)4-1-5(8(12,13)14)3-6(2-4)16-17-15/h1-3H |
Standard InChI Key | SINHLVVTMGHDAW-UHFFFAOYSA-N |
Canonical SMILES | C1=C(C=C(C=C1C(F)(F)F)N=[N+]=[N-])C(F)(F)F |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
1-Azido-3,5-bis(trifluoromethyl)benzene consists of a benzene ring substituted at the 1, 3, and 5 positions. The 1-position hosts an azide group (-N₃), while the 3- and 5-positions are occupied by trifluoromethyl groups. This arrangement creates a sterically hindered yet electronically activated aromatic system. The trifluoromethyl groups exert strong electron-withdrawing effects, polarizing the ring and enhancing the reactivity of the azide moiety .
Table 1: Key Molecular Descriptors
Property | Value | Source |
---|---|---|
Molecular Formula | C₈H₃F₆N₃ | |
Molecular Weight | 255.12 g/mol | |
Exact Mass | 255.02300 g/mol | |
Topological Polar Surface Area | 49.75 Ų | |
LogP (Octanol-Water) | 4.12 |
Synthesis and Manufacturing
Conventional Batch Synthesis
The most efficient route to 1-azido-3,5-bis(trifluoromethyl)benzene involves nucleophilic substitution of 3,5-bis(trifluoromethyl)benzyl chloride (4) with sodium azide (NaN₃). This reaction proceeds in polar aprotic solvents such as dimethylformamide (DMF) at elevated temperatures (60–80°C), achieving yields up to 94% .
Reaction Scheme:
Microflow Azide Processes
To mitigate risks associated with hydrazoic acid (HN₃) formation—a toxic and explosive byproduct—researchers have developed continuous microflow reactors. These systems minimize headspace accumulation of HN₃ by ensuring rapid mixing and precise temperature control, enhancing safety without compromising yield .
Table 2: Comparison of Synthesis Methods
Parameter | Batch Process | Microflow Process |
---|---|---|
Yield | 94% | 91–93% |
Reaction Time | 6–8 hours | 10–15 minutes |
HN₃ Mitigation | Limited | Excellent |
Scalability | Moderate | High |
Physicochemical Properties
Stability and Reactivity
The compound exhibits moderate thermal stability, decomposing exothermically above 150°C. The azide group participates in [3+2] cycloadditions with alkynes (Huisgen reaction), forming triazole derivatives—a cornerstone of click chemistry . The -CF₃ groups further stabilize the transition state by withdrawing electron density, accelerating reaction kinetics .
Solubility and Lipophilicity
With a LogP of 4.12 , the compound is highly lipophilic, favoring dissolution in dichloromethane, THF, and ethers. Aqueous solubility is negligible (<0.1 mg/mL), necessitating organic solvents for handling.
Applications in Chemical Research
Pharmaceutical Intermediate
The azide moiety enables bioorthogonal labeling for drug-target engagement studies. For example, coupling with alkyne-functionalized biomolecules via copper-catalyzed azide-alkyne cycloaddition (CuAAC) allows real-time tracking of drug distribution .
Materials Science
Incorporation into metal-organic frameworks (MOFs) enhances thermal stability and gas adsorption properties. The -CF₃ groups improve hydrophobicity, making these materials suitable for moisture-resistant coatings .
Related Compounds and Derivatives
1-(Azidomethyl)-3,5-bis(trifluoromethyl)benzene (CAS 620533-92-8)
This structural isomer features an azidomethyl (-CH₂N₃) side chain. With a molecular weight of 269.15 g/mol , it demonstrates enhanced solubility in ethanol and acetonitrile compared to the parent compound.
Table 3: Comparative Analysis of Azido Derivatives
Property | 1-Azido Derivative | 1-(Azidomethyl) Derivative |
---|---|---|
Molecular Weight | 255.12 g/mol | 269.15 g/mol |
LogP | 4.12 | 3.99 |
Preferred Reactivity | Electrophilic substitution | Nucleophilic displacement |
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